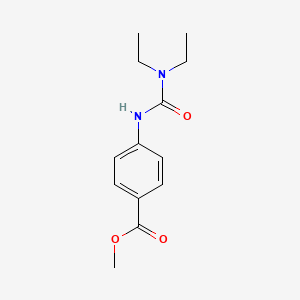
Methyl 4-(diethylcarbamoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(diethylcarbamoylamino)benzoate is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enhancing NMDAR-Mediated Neurotransmission
A study conducted by Lane et al. (2013) explored the effects of sodium benzoate, a D-amino acid oxidase inhibitor, as an adjunctive treatment for schizophrenia. It was found to significantly improve symptom domains and neurocognition in patients with chronic schizophrenia, indicating its promise for new drug development targeting NMDAR-mediated neurotransmission enhancement [Lane et al., 2013].
Aromatic Acid Degradation Pathways
Research by Cowles et al. (2000) discovered the role of benzoate in the regulation of aromatic acid degradation pathways in Pseudomonas putida. This study provides insight into microbial metabolism and its potential applications in bioremediation and industrial bioprocesses [Cowles et al., 2000].
Larvicidal Activity Against Mosquitoes
A 2022 study by Mostafiz et al. revealed that Methyl benzoate (MBe) exhibits larvicidal activity against Aedes albopictus and Culex pipiens larvae, suggesting its potential as an environmentally friendly agent for mosquito control [Mostafiz et al., 2022].
Biosynthesis and Emission in Snapdragon Flowers
Dudareva et al. (2000) investigated the biosynthesis and emission of methyl benzoate in snapdragon flowers, highlighting its role in attracting pollinators and suggesting potential applications in agriculture and synthetic biology [Dudareva et al., 2000].
Evaluating Cytotoxicity In Vitro
A 2020 study evaluated the cytotoxicity of Methyl benzoate (MB) against human cells in vitro, providing critical data for its safety profile and applications in medical research and industrial use [Bunch et al., 2020].
Mécanisme D'action
Target of Action
Methyl 4-(diethylcarbamoylamino)benzoate is a benzoate compound that is designed to act as a local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. By acting on these channels, the compound can block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .
Mode of Action
The compound interacts with its targets, the sodium ion channels, by binding to specific parts of the channel on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a temporary loss of sensation in the local area where the compound is applied .
Biochemical Pathways
It is known that the compound’s action on sodium ion channels disrupts the normal flow of sodium ions, which is a key part of the nerve impulse conduction pathway . This disruption can have downstream effects on other cellular processes that depend on the proper functioning of nerve impulses.
Result of Action
The primary result of the action of this compound is the temporary loss of sensation in the local area where the compound is applied . This is due to the compound’s ability to block the conduction of nerve impulses by acting on sodium ion channels . This makes the compound useful for local surgery and treatment, as it allows for procedures to be carried out without causing discomfort or pain to the patient .
Propriétés
IUPAC Name |
methyl 4-(diethylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-15(5-2)13(17)14-11-8-6-10(7-9-11)12(16)18-3/h6-9H,4-5H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSBRBUNWQVNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2915734.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2915735.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915738.png)

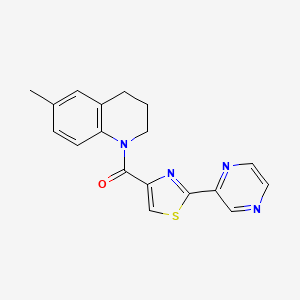
![{[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B2915743.png)

![(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide](/img/structure/B2915746.png)
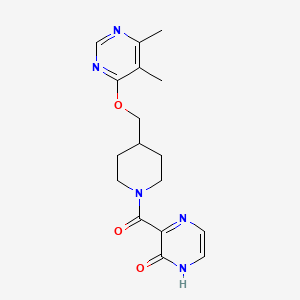
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2915751.png)
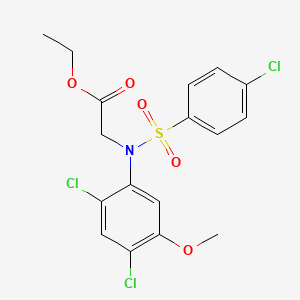
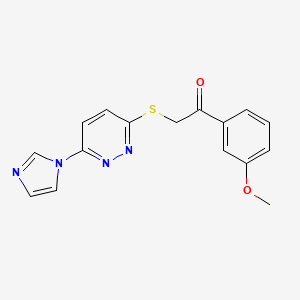
![7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B2915755.png)

